molecular formula C21H24FN3O4S B2493993 N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-fluorophenyl)ethanediamide CAS No. 896287-12-0

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-fluorophenyl)ethanediamide

Cat. No.: B2493993
CAS No.: 896287-12-0
M. Wt: 433.5
InChI Key: CYBXFBDIIFZLOF-UHFFFAOYSA-N
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Description

The compound N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-fluorophenyl)ethanediamide is a structurally complex molecule featuring a pyrrolidine ring substituted with a 2,5-dimethylbenzenesulfonyl group, an ethanediamide linker, and a 2-fluorophenyl moiety. The 2-fluorophenyl group may enhance metabolic stability and binding affinity through hydrophobic interactions and fluorine’s electronegative effects .

Properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c1-14-9-10-15(2)19(12-14)30(28,29)25-11-5-6-16(25)13-23-20(26)21(27)24-18-8-4-3-7-17(18)22/h3-4,7-10,12,16H,5-6,11,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBXFBDIIFZLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-fluorophenyl)ethanediamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the fluorophenyl ethanediamide under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the sulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products depend on the nucleophile used, potentially forming various substituted derivatives.

Scientific Research Applications

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-fluorophenyl)ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a drug candidate due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions of sulfonyl and fluorophenyl groups with biological targets.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related molecules in the provided evidence, though direct experimental data for the target compound are lacking. Below is a comparative analysis based on structural analogs and available data:

Table 1: Structural and Functional Comparison

Compound Name/ID Key Features Melting Point (°C) Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 2,5-Dimethylbenzenesulfonyl, pyrrolidinylmethyl, 2-fluorophenyl ethanediamide Not reported ~450 (estimated) Hypothesized enzyme inhibition
Example 53 () Fluorophenyl, chromen-4-one, pyrazolo[3,4-d]pyrimidin, sulfonamide 175–178 589.1 Kinase inhibition potential
K1 (Brassinin derivative, ) Thiourea, indole-methyl, tert-butoxycarbonyl Not reported Varies (~300–400) Antifungal activity
Compound 36 () Ferrocenylmethylidene, sulfonamide, bicyclo[2.2.1]heptane Not reported ~600 (estimated) Catalytic/redox applications

Key Observations

Structural Complexity :

  • The target compound shares sulfonamide and fluorophenyl groups with Example 53 (), which is associated with kinase inhibition. However, the ethanediamide linker and pyrrolidine core distinguish its pharmacophore from Example 53’s pyrazolo-pyrimidine scaffold .
  • Unlike brassinin derivatives (), which rely on thiourea motifs for antifungal activity, the target’s ethanediamide group may favor hydrogen-bonding interactions with biological targets .

Physicochemical Properties: The absence of melting point or solubility data for the target compound limits direct comparison.

Synthetic Accessibility :

  • The target compound’s synthesis could parallel methods for sulfonamide-containing analogs in (e.g., Suzuki coupling for aryl linkages) or (e.g., tert-butoxycarbonyl protection strategies) .

Biological Relevance: Fluorophenyl groups in Example 53 and the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs . The absence of metal complexes (cf. ferrocene in ’s Compound 36) suggests the target is tailored for non-redox applications .

Biological Activity

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-fluorophenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, which includes a pyrrolidine ring, a sulfonamide group, and a fluorophenyl moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O4SC_{21}H_{26}N_{4}O_{4}S, with a molecular weight of approximately 443.6 g/mol. The compound's structure can be represented as follows:

Component Description
Pyrrolidine Ring A five-membered nitrogen-containing heterocycle
Sulfonamide Group Enhances biological activity and binding affinity
Fluorophenyl Moiety Increases reactivity and potential interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its role in enhancing binding affinity to target proteins. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways within cells, contributing to its biological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Properties : As part of the sulfonamide class, it may demonstrate antibacterial effects by inhibiting bacterial enzyme functions.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties through interference with viral replication mechanisms.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting its use in cancer therapeutics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of specific cancer cell lines through apoptosis induction.
  • Study 2 : Another research effort explored its antibacterial properties against Gram-positive bacteria, revealing significant inhibitory concentrations that suggest its potential as an antibiotic agent.

Applications in Medicinal Chemistry

Given its biological activities, this compound serves as a valuable candidate for further drug development. Potential applications include:

  • Drug Development : As a lead compound for designing new pharmaceuticals targeting specific diseases.
  • Research Tool : Used in biochemical assays to elucidate enzyme functions and receptor interactions.

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